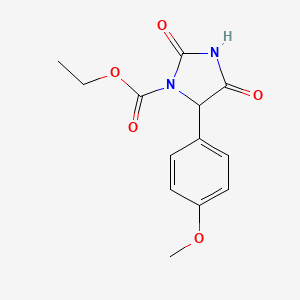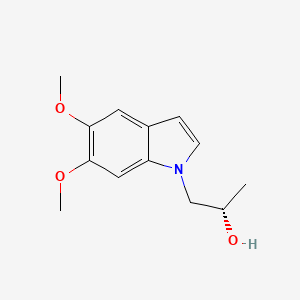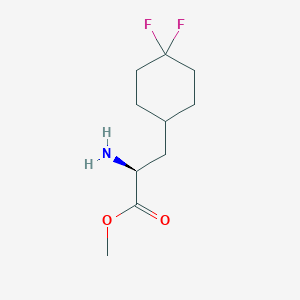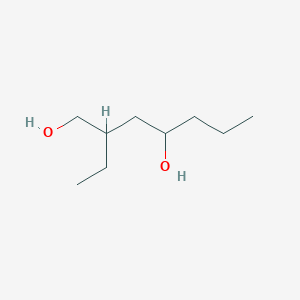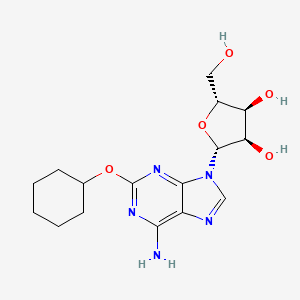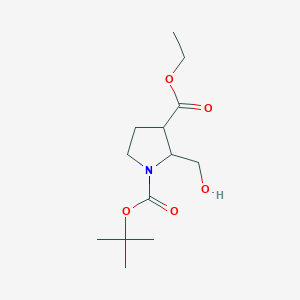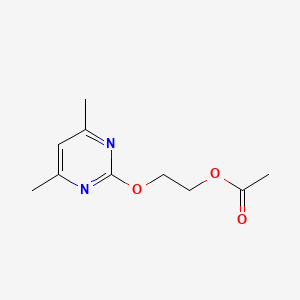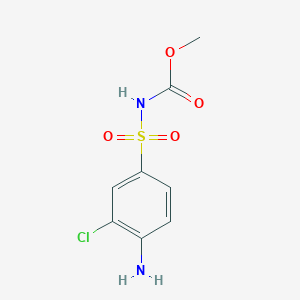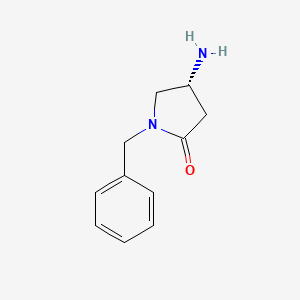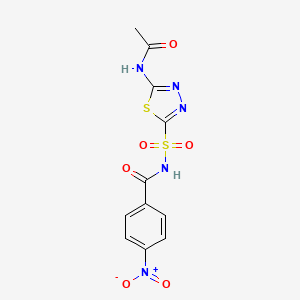
N-(5-Acetamido-1,3,4-thiadiazole-2-sulfonyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is a complex organic compound characterized by the presence of a thiadiazole ring, a sulfonyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The acetamido group is introduced by acetylation of the amino group on the thiadiazole ring.
The sulfonylation step involves the reaction of the thiadiazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the nitrobenzamide moiety is introduced through a nucleophilic substitution reaction with 4-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-Aminobenzamide derivative.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide
- N-(5-Acetamido-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide is unique due to the presence of both a sulfonyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
827624-94-2 |
|---|---|
Formule moléculaire |
C11H9N5O6S2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonyl]-4-nitrobenzamide |
InChI |
InChI=1S/C11H9N5O6S2/c1-6(17)12-10-13-14-11(23-10)24(21,22)15-9(18)7-2-4-8(5-3-7)16(19)20/h2-5H,1H3,(H,15,18)(H,12,13,17) |
Clé InChI |
GQCMZJBFRKFGDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)


